molecular formula C12H17N3O4 B1373754 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid CAS No. 518990-56-2

5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Cat. No. B1373754
CAS RN: 518990-56-2
M. Wt: 267.28 g/mol
InChI Key: TXBGWGXWHAVLKK-UHFFFAOYSA-N
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Description

5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a chemical compound with the molecular weight of 267.28 . The IUPAC name for this compound is the same as the common name . The InChI code for this compound is 1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-8-7(6-15)9(10(16)17)14-13-8/h4-6H2,1-3H3,(H,13,14)(H,16,17) .

Scientific Research Applications

Structural Chemistry and Hydrogen Bonding

In the realm of structural chemistry, derivatives of pyrazolo[4,3-c]pyridine compounds have been studied for their unique hydrogen-bonding patterns and molecular conformations. For instance, studies have highlighted the significant differences in hydrogen-bonded structures due to minor changes in remote substituents. These insights are crucial for understanding molecular interactions and designing complex molecular architectures (Trilleras et al., 2008), (Trilleras et al., 2008).

Synthesis and Reactivity

In synthetic chemistry, derivatives of pyrazolo[4,3-c]pyridine are used as intermediates and scaffolds for synthesizing various condensed pyrazoles. These compounds are employed in cross-coupling reactions, highlighting their versatility in chemical synthesis. The unique reactivity of these compounds under different conditions opens avenues for the development of novel synthetic methodologies and the production of diverse molecular entities (Arbačiauskienė et al., 2011), (Vilkauskaitė et al., 2011).

Functionalization and Medicinal Chemistry

These compounds are also significant in medicinal chemistry for their potential biological activities. The ability to manipulate the molecular structure and introduce various functional groups makes these compounds attractive targets for developing new therapeutic agents. The exploration of their antimicrobial properties and the development of novel heterocyclic scaffolds are of particular interest in drug discovery and development (Murlykina et al., 2013).

Material Science and Crystallography

In material science and crystallography, the structural elucidation of these compounds, especially through techniques like X-ray powder diffraction, provides valuable information about their solid-state properties. This knowledge is crucial for understanding the material characteristics, stability, and potential applications in various fields (Wang et al., 2017).

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-8-7(6-15)9(10(16)17)14-13-8/h4-6H2,1-3H3,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBGWGXWHAVLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401115361
Record name 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 2,4,6,7-tetrahydro-, 5-(1,1-dimethylethyl) ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

CAS RN

1709843-87-7, 518990-56-2
Record name 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 2,4,6,7-tetrahydro-, 5-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1709843-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 2,4,6,7-tetrahydro-, 5-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401115361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

A solution of 1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid 5-tert-butyl ester 3-ethyl ester [5.105 g, Reference Example 18(d)] and lithium hydroxide monohydrate (0.870 g) in methanol (30 ml) and water (10 ml) was stirred at 55° C. for 2.5 hours. The mixture was acidified with saturated aqueous potassium hydrogen sulfate solution and extracted three times with ethyl acetate. The organic extracts were combined, dried over magnesium sulfate and concentrated in vacuo to yield 1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid 5-tert-butyl ester (4.442 g) as a pale yellow solid. MS: 268 (M+H)+. HPLC (METHOD G): RT=2.86 minutes.
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
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5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
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5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
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5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Reactant of Route 5
5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Reactant of Route 6
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5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

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